4-Methyl vs. 4-Phenyl Pyrimidinone ROMK Inhibitors: Class-Level Potency Range Inferred from Patent SAR
No direct head-to-head comparison data exist for CAS 1203378‑80‑6. Class-level inference drawn from the Merck US9206198 patent indicates that ROMK inhibitors bearing a 4-methyl substituent on the pyrimidinone core represent a distinct SAR sub-series with potency ranges that differ from 4-phenyl and 4-heteroaryl analogs [1]. Within the patent examples, closely related pyrimidinone–thiophene acetamides with alternative 4-substituents achieve IC₅₀ values from approximately 10 nM to >1 µM in thallium flux and whole-cell voltage clamp assays [1], [2]. The exact potency of the 4-methyl variant (the target compound) has not been published and must be empirically determined.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency – pyrimidinone 4-position SAR |
|---|---|
| Target Compound Data | Not publicly available (CAS 1203378-80-6; PubChem CID 6444666) |
| Comparator Or Baseline | Class range: 4-phenyl analog ~10 nM; 4-(4-chlorophenyl) analog ~170 nM; 4-(4-methoxyphenyl) analog structurally disclosed but potency not published for direct comparison |
| Quantified Difference | Cannot be calculated; data gap |
| Conditions | Thallium flux assay (FLIPR-Tetra, 384-well, HEK-hKir1.1 cells) and whole-cell voltage clamp electrophysiology (IonWorks Quattro), as described in US9206198 |
Why This Matters
Without empirical IC₅₀ data, no procurement or selection decision can be made on the basis of target potency; the compound requires in-house profiling before use as a ROMK inhibitor tool or lead.
- [1] Ding F-X, Dong S, Frie J, Gu X, Jiang J, Pasternak A, Tang H, Wu Z, Yu Y, Suzuki T. Inhibitors of the renal outer medullary potassium channel. US Patent 9,206,198 B2. Granted December 8, 2015. Assignee: Merck Sharp & Dohme Corp. View Source
- [2] BindingDB. BDBM163817 (US9062070, 72): IC₅₀ 170 nM for Kir1.1 (ROMK1) block by whole-cell voltage clamp. BDBM163829 (US9062070, 84): IC₅₀ 100 nM. Accessed April 2026. View Source
